![molecular formula C16H21KN2O3S B6973786 potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate](/img/structure/B6973786.png)
potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isothiochromenyl moiety, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the isothiochromenyl moiety: This can be achieved through a cyclization reaction involving a suitable thiol and an aldehyde or ketone.
Introduction of the carbamoyl group: This step involves the reaction of the isothiochromenyl intermediate with an isocyanate or carbamoyl chloride.
Attachment of the propylamino group: This is typically done through a nucleophilic substitution reaction.
Formation of the potassium salt: The final step involves neutralizing the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The isothiochromenyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The carbamoyl and propylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential biological activities could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The isothiochromenyl moiety may bind to proteins or enzymes, altering their activity and leading to various biological effects. The carbamoyl and propylamino groups may also play a role in modulating the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isothiochromenyl derivatives: These compounds share the isothiochromenyl moiety and may have similar biological activities.
Carbamoyl derivatives: Compounds with carbamoyl groups can have diverse biological activities and are used in various applications.
Propylamino derivatives: These compounds are known for their potential therapeutic applications.
Uniqueness
Potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S.K/c1-2-8-18(11-15(19)20)16(21)17-10-14-13-6-4-3-5-12(13)7-9-22-14;/h3-6,14H,2,7-11H2,1H3,(H,17,21)(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNPHVXBGSGACQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)[O-])C(=O)NCC1C2=CC=CC=C2CCS1.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21KN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6973707.png)
![1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B6973723.png)

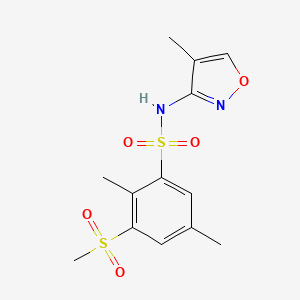
![2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B6973742.png)
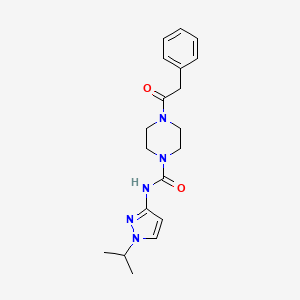
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide](/img/structure/B6973752.png)
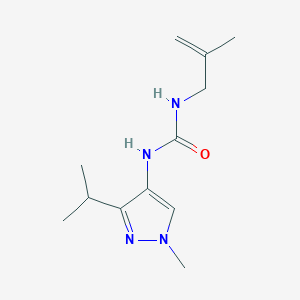
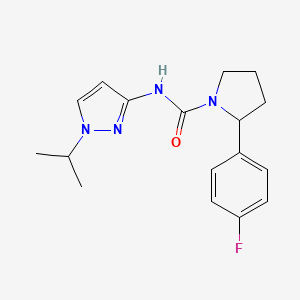
![1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea](/img/structure/B6973766.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(methylsulfamoyl)acetamide](/img/structure/B6973769.png)
![potassium;(2R)-1-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B6973790.png)
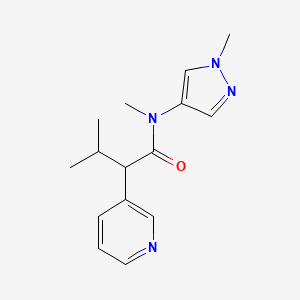
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methyl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6973815.png)
